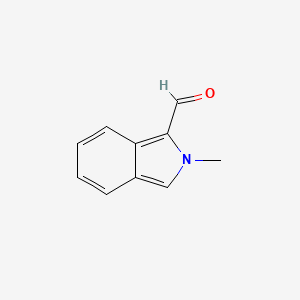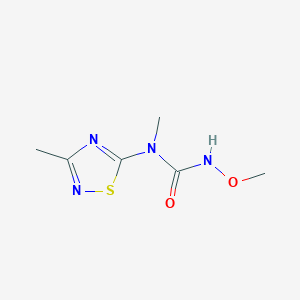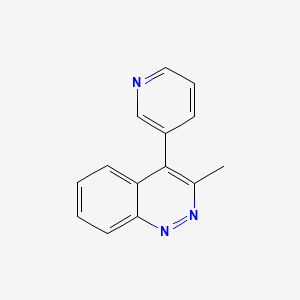
3-Methyl-4-(3-pyridinyl)cinnoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-(pyridin-3-yl)cinnoline is a heterocyclic aromatic compound with the molecular formula C14H11N3. It belongs to the cinnoline family, which is characterized by a fused benzene and pyrimidine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-(pyridin-3-yl)cinnoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-methylpyridine with suitable aldehydes or ketones, followed by cyclization using a catalyst such as palladium or copper salts . The reaction conditions often involve heating the mixture in a solvent like ethanol or acetonitrile under reflux.
Industrial Production Methods: Industrial production of 3-Methyl-4-(pyridin-3-yl)cinnoline may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methyl-4-(pyridin-3-yl)cinnoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: N-bromosuccinimide in an organic solvent like dichloromethane.
Major Products Formed:
- Oxidized derivatives with additional functional groups.
- Reduced forms with hydrogenated rings.
- Halogenated derivatives with bromine or chlorine atoms.
Aplicaciones Científicas De Investigación
3-Methyl-4-(pyridin-3-yl)cinnoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its potential biological activity.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3-Methyl-4-(pyridin-3-yl)cinnoline involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of kinase enzymes, which play a crucial role in cell signaling and proliferation .
Comparación Con Compuestos Similares
Quinoline: Another heterocyclic compound with a similar structure but different biological activities.
Quinazoline: Known for its broad spectrum of pharmacological activities, including anticancer and anti-inflammatory properties.
Pyrazoloquinoline: A compound with a fused pyrazole and quinoline ring system, showing potential in medicinal chemistry.
Uniqueness: 3-Methyl-4-(pyridin-3-yl)cinnoline stands out due to its unique combination of a cinnoline and pyridine ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H11N3 |
|---|---|
Peso molecular |
221.26 g/mol |
Nombre IUPAC |
3-methyl-4-pyridin-3-ylcinnoline |
InChI |
InChI=1S/C14H11N3/c1-10-14(11-5-4-8-15-9-11)12-6-2-3-7-13(12)17-16-10/h2-9H,1H3 |
Clave InChI |
FLOMQKBCFKHOAX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2N=N1)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


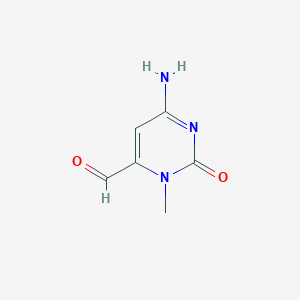
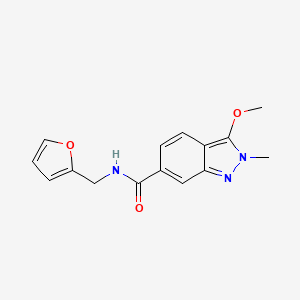
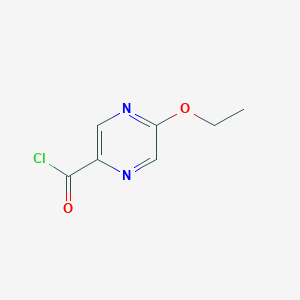
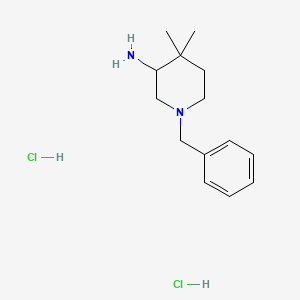
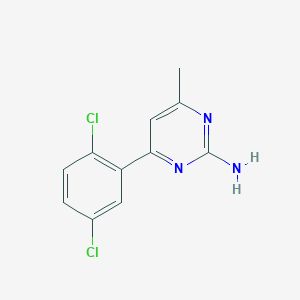
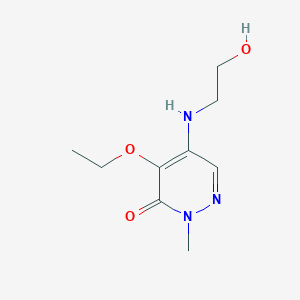
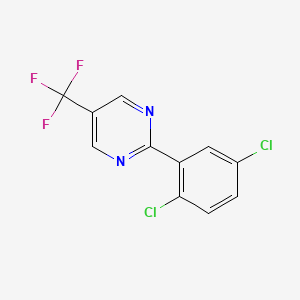
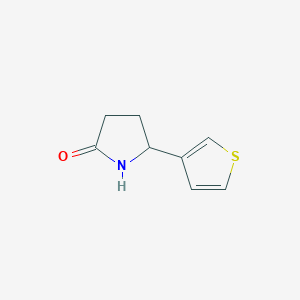
![2H-Imidazo[4,5-E][1,2,3]benzoxadiazole](/img/structure/B13106521.png)
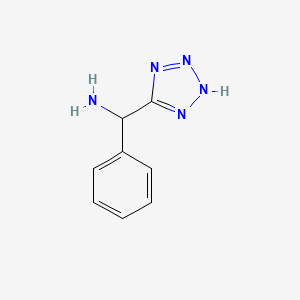
![4-(1-(2-Aminopyrimidin-4-yl)-1H-benzo[d]imidazol-6-yl)-2-(oxazol-2-yl)but-3-yn-2-ol](/img/structure/B13106547.png)

